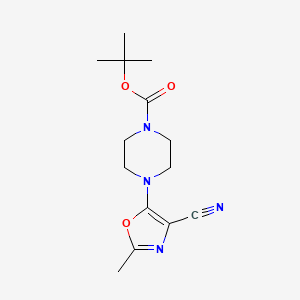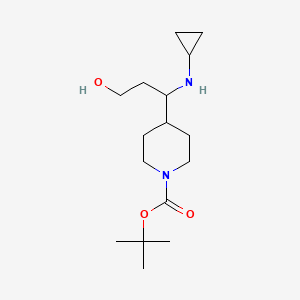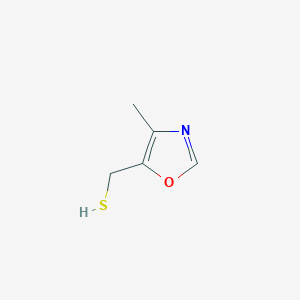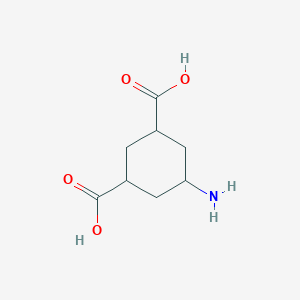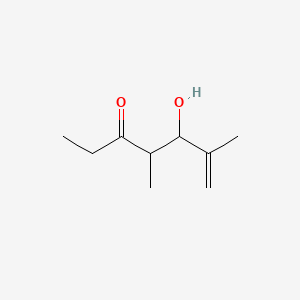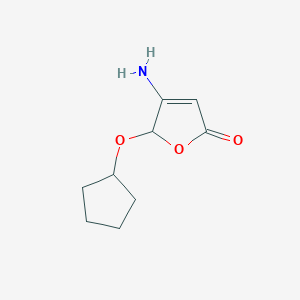
4-Amino-5-(cyclopentyloxy)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- is a heterocyclic organic compound It features a furanone ring, which is a five-membered lactone, with an amino group at the 4-position and a cyclopentyloxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-keto acid or ester.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furanone derivative.
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be attached through etherification reactions, where a cyclopentanol derivative reacts with the furanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: The amino and cyclopentyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydrofuranone or tetrahydrofuranone derivatives.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(5H)-Furanone, 4-amino-5-(methoxy)-: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2(5H)-Furanone, 4-amino-5-(ethoxy)-: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
2(5H)-Furanone, 4-amino-5-(propoxy)-: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
Uniqueness
The uniqueness of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The cyclopentyloxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
3-amino-2-cyclopentyloxy-2H-furan-5-one |
InChI |
InChI=1S/C9H13NO3/c10-7-5-8(11)13-9(7)12-6-3-1-2-4-6/h5-6,9H,1-4,10H2 |
InChI-Schlüssel |
YLKYPVXCQAWZOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2C(=CC(=O)O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


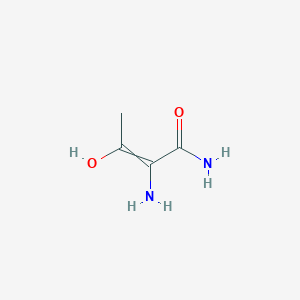
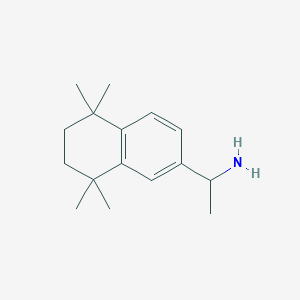
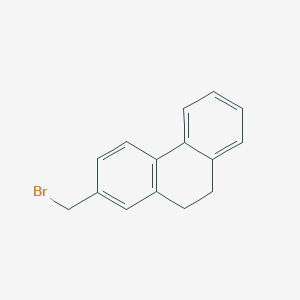

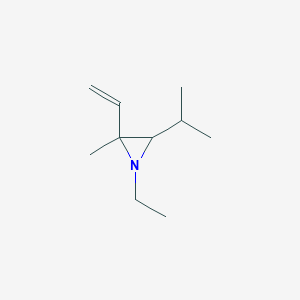
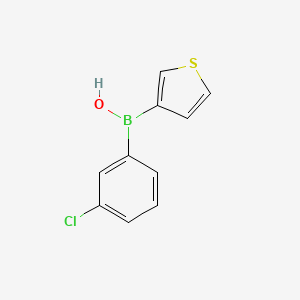
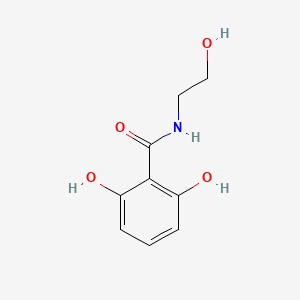
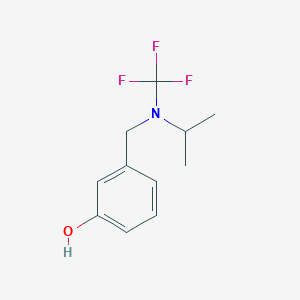
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
